Angiotensin (1-7)

Receptor Pharmacology Signal Transduction RAAS

This product is the authentic Angiotensin (1-7) (CAS 51833-78-4), the irreplaceable tool compound for studying the ACE2/Ang-(1-7)/Mas protective axis. Unlike Ang II or other RAAS peptides, Ang-(1-7) selectively activates the Mas receptor, counteracting vasoconstriction, proliferation, and inflammation. Substitution is functionally invalid. Essential for research in hypertension, heart failure, diabetic nephropathy, and cancer. Guaranteed high purity ≥98%, shipped globally. Order now to secure your supply.

Molecular Formula C41H62N12O11
Molecular Weight 899.0 g/mol
CAS No. 51833-78-4
Cat. No. B1684583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin (1-7)
CAS51833-78-4
SynonymsAng I (1-7)
angiotensin (1-7)
angiotensin 1-7
angiotensin I (1-7)
angiotensin II (1-7)
angiotensin II (1-7) heptapeptide
angiotensin II-(1-7)
angiotensin-(1-7)
angiotensin-I (1-7)
Molecular FormulaC41H62N12O11
Molecular Weight899.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
InChIKeyPVHLMTREZMEJCG-GDTLVBQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Angiotensin (1-7) (CAS 51833-78-4): Sourcing Guide for the Counter-Regulatory RAAS Heptapeptide with Differentiated Receptor Pharmacology


Angiotensin (1-7) [Ang-(1-7), CAS 51833-78-4] is an endogenous heptapeptide of the renin-angiotensin system (RAS) with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro [1]. It is formed primarily via angiotensin-converting enzyme 2 (ACE2)-mediated cleavage of Angiotensin II (Ang II) [2]. Unlike Ang II, which signals predominantly through the AT1 receptor to promote vasoconstriction and proliferation, Ang-(1-7) binds to the Mas receptor (MasR), triggering opposing physiological effects including vasodilation, anti-proliferation, and anti-inflammation [3]. This counter-regulatory mechanism, often termed the ACE2/Ang-(1-7)/Mas axis, positions Ang-(1-7) as a functionally distinct and non-substitutable component of the RAS with research applications spanning cardiovascular disease, metabolic disorders, oncology, and inflammation [2][3].

Why Angiotensin (1-7) Cannot Be Functionally Substituted by Angiotensin II or Other RAAS Analogs


Substitution of Ang-(1-7) with Ang II, or other RAAS peptides such as Ang III or Ang IV, is functionally invalid due to fundamentally divergent receptor pharmacology and downstream signaling cascades. Ang II acts as a potent vasoconstrictor and proliferative agent via AT1 receptor activation, whereas Ang-(1-7) signals through the distinct Mas receptor to counter-regulate these effects, promoting vasodilation and anti-proliferative outcomes [1][2]. Experimental data confirm that Ang-(1-7) is not simply a weaker agonist of AT1 receptors; it functions as a specific non-competitive antagonist of Ang II at AT1 receptors [3] and its cellular effects are blocked exclusively by Mas receptor antagonists, not by AT1 or AT2 receptor blockers [2]. Therefore, procuring Ang II or other angiotensin fragments cannot replicate the Mas-mediated pharmacology of Ang-(1-7), making it an irreplaceable tool compound for investigating the protective ACE2/Ang-(1-7)/Mas axis.

Quantitative Differentiation Evidence for Angiotensin (1-7): Head-to-Head Comparisons Versus Angiotensin II and In-Class Analogs


Receptor Selectivity: Exclusive Mas Receptor Activation Versus Angiotensin II

Ang-(1-7) binds to and activates the Mas receptor (MasR) with high specificity, whereas Ang II binds primarily to AT1 and AT2 receptors. Pharmacological blockade experiments in rat renal mesangial cells demonstrate that the effects of Ang-(1-7) are completely blocked by the Mas receptor antagonist A-779 but are unaffected by the AT1 receptor antagonist losartan or the AT2 receptor antagonist PD123319 [1]. In contrast, Ang II-mediated effects are blocked by losartan, confirming AT1 receptor mediation [1]. This exclusive Mas receptor dependency represents a fundamental pharmacological divergence from all AT1/AT2-acting angiotensin peptides.

Receptor Pharmacology Signal Transduction RAAS

In Vitro Antagonism: Angiotensin (1-7) as a Non-Competitive AT1 Receptor Antagonist

Ang-(1-7) functions as a specific non-competitive antagonist of Ang II at AT1 receptors, as demonstrated in isolated rabbit aortic rings. Ang-(1-7) caused a concentration-related rightward displacement of the Ang II concentration-response curve and depressed the maximum response to Ang II, yielding an apparent pA2 of 5.5 via Schild analysis [1]. This antagonism was reversed by co-incubation with the competitive antagonist losartan [1]. Importantly, Ang-(1-7) showed specificity by not affecting contractile responses to other agonists [1].

Vascular Pharmacology Receptor Antagonism Cardiovascular

Human Vascular Reactivity: Specific Attenuation of Angiotensin II-Induced Vasoconstriction

In human forearm resistance vessels, intra-arterial infusion of Ang-(1-7) at 100 pmol/min significantly attenuated Ang II-induced vasoconstriction, shifting the Ang II dose-response curve rightward (P = 0.0021 by ANOVA) [1]. Quantitative analysis showed that Ang II at 100 pmol/min reduced forearm blood flow by -68 ± 5% with saline co-infusion versus -61 ± 6% with Ang-(1-7) co-infusion; similarly, Ang II at 50 pmol/min produced -63 ± 10% reduction versus -54 ± 9% with Ang-(1-7) [1]. In contrast, Ang-(1-7) had no effect on noradrenaline-induced vasoconstriction, confirming specificity for the Ang II pathway [1].

Human Pharmacology Vascular Reactivity Cardiovascular

Antidiuretic Activity: Superior Potency of Angiotensin (1-7) Versus Angiotensin II

Ang-(1-7) demonstrates a pronounced antidiuretic effect when administered peripherally in rats, with significant activity observed at doses ranging from 5.5 to 22 pmol/100 g body weight [1]. In direct comparison, Ang II presented only a small antidiuretic effect at the highest dose tested (20 pmol/100 g) [1]. At 22 pmol/100 g Ang-(1-7), urine volume was reduced to 0.85 ± 0.26 mL in the first hour, whereas control urine volumes were substantially higher [1]. The potency of Ang-(1-7) was comparable to vasopressin (AVP), acting in the same molar range, though AVP was slightly more potent [1].

Renal Physiology Hydromineral Balance Peptide Pharmacology

Oxidative Stress Induction: Divergent Effect of Angiotensin (1-7) Compared to Angiotensin II in Renal Tissue

In contrast to Ang II, which did not alter oxidative stress parameters in rat kidney at tested doses, Ang-(1-7) significantly increased thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation [1]. At 20 nmol/kg and 50 nmol/kg doses, Ang-(1-7) increased TBARS by 30% and 50% over controls, respectively [1]. Concurrently, reduced glutathione (GSH) levels decreased by 13% and 20%, and activities of the antioxidant enzymes superoxide dismutase and glutathione peroxidase were reduced by up to 54% and 22%, respectively [1]. Ang II injections produced no significant changes in any of these parameters [1].

Oxidative Stress Renal Pathophysiology Redox Biology

Peptide Stability: Native Angiotensin (1-7) Degradation and Stabilized Analog Benchmarking

Native Ang-(1-7) is subject to rapid proteolytic degradation by peptidases including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3), limiting its therapeutic half-life and bioavailability [1]. ACCA-substituted Ang-(1-7) analogues, designed with cyclic non-natural amino acid substitutions at ACE cleavage sites, exhibit complete resistance to human ACE, whereas native Ang-(1-7) is fully degraded under identical conditions [1]. Similarly, substitution at the DPP 3 cleavage site conferred stability against DPP 3 hydrolysis [1]. Thioether-bridged cAng-(1-7) demonstrates stability at pH 2.0 (gastric pH), enhanced resistance to pancreatic proteases at pH 7.4, and resistance to hepatic lysosomal proteases at pH 5.0 [2].

Peptide Stability Formulation Development Proteolytic Degradation

Validated Research and Preclinical Application Scenarios for Angiotensin (1-7)


Cardiovascular Research: Investigating Endogenous AT1 Antagonism and Vasoprotection

Ang-(1-7) serves as the definitive tool compound for studying the protective ACE2/Ang-(1-7)/Mas axis. Its demonstrated ability to attenuate Ang II-induced vasoconstriction in human resistance vessels [1] and to antagonize Ang II at AT1 receptors in isolated vascular preparations (pA2 = 5.5) [2] makes it essential for experiments exploring endogenous counter-regulation of the classical RAAS. This compound is uniquely suited for studies of endothelial function, hypertension pathophysiology, and the development of Mas receptor-targeted therapeutics.

Renal Physiology and Pathophysiology: Examining Non-Redundant Renal Effects

The divergent effects of Ang-(1-7) on renal oxidative stress [1] and its potent antidiuretic activity—an effect minimally shared by Ang II [2]—establish this peptide as a distinct investigative agent for renal research. Ang-(1-7) is appropriate for studies examining hydromineral balance, renal redox signaling, and the differential roles of RAAS peptides in kidney function and disease, including diabetic nephropathy and hypertension-related renal injury.

Oncology Research: Anti-Proliferative and Anti-Angiogenic Mechanism Studies

Ang-(1-7) exhibits anti-proliferative and anti-angiogenic properties mediated through Mas receptor activation [1]. Preclinical models have demonstrated its capacity to inhibit tumor cell proliferation, and clinical investigation has progressed to Phase I trials for advanced solid tumors [2]. The compound is indicated for cancer research focused on Mas receptor signaling, tumor angiogenesis, and the evaluation of Ang-(1-7) as an adjunctive or stand-alone anti-neoplastic agent.

Metabolic and Obesity Research: Energy Expenditure and Thermogenesis Studies

Ang-(1-7) is under active clinical investigation for its metabolic effects, specifically its capacity to increase resting energy expenditure and promote thermogenesis in white adipose tissue of obese human subjects [1]. This application is supported by ongoing randomized, double-blind, placebo-controlled trials evaluating acute intravenous Ang-(1-7) infusion [1]. The compound is relevant for research programs exploring the intersection of the RAAS with metabolic regulation, insulin sensitivity, and obesity-related pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin (1-7)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.